molecular formula C9H6F2O4 B2489170 2,3-Difluoro-5-(methoxycarbonyl)benzoic acid CAS No. 1822660-61-6

2,3-Difluoro-5-(methoxycarbonyl)benzoic acid

Cat. No.: B2489170
CAS No.: 1822660-61-6
M. Wt: 216.14
InChI Key: LNSMQSGZGVHPCU-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H6F2O4 and a molecular weight of 216.14 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxycarbonyl group attached to a benzoic acid core. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-(methoxycarbonyl)benzoic acid typically involves the introduction of fluorine atoms and a methoxycarbonyl group onto a benzoic acid derivative. One common method involves the use of fluorinating agents and esterification reactions. For example, 2,3-difluorobenzoic acid can be synthesized by the reaction of 2,3-difluorotoluene with a suitable oxidizing agent . The methoxycarbonyl group can then be introduced through esterification using methanol and a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes steps such as fluorination, esterification, and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-(methoxycarbonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while esterification can produce various esters .

Scientific Research Applications

2,3-Difluoro-5-(methoxycarbonyl)benzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms and methoxycarbonyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical processes, making the compound useful in research and development .

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorobenzoic acid: Similar structure but lacks the methoxycarbonyl group.

    3,4-Difluoro-5-(methoxycarbonyl)benzoic acid: Similar structure with different fluorine atom positions.

    2,4-Difluoro-5-(methoxycarbonyl)benzoic acid: Similar structure with different fluorine atom positions.

Uniqueness

2,3-Difluoro-5-(methoxycarbonyl)benzoic acid is unique due to the specific positioning of the fluorine atoms and the presence of the methoxycarbonyl group. These structural features contribute to its distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

2,3-difluoro-5-methoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O4/c1-15-9(14)4-2-5(8(12)13)7(11)6(10)3-4/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSMQSGZGVHPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822660-61-6
Record name 2,3-difluoro-5-(methoxycarbonyl)benzoic acid
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